4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
Overview
Description
4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C17H27Cl2NO and its molecular weight is 332.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
One study discussed the graphical synthetic routes of Vandetanib, highlighting various synthetic approaches, including the use of related piperidine derivatives in the manufacturing process, indicating the compound's relevance in synthetic chemistry and industrial applications (W. Mi, 2015). This study provides insights into the complex synthesis processes involving similar compounds, suggesting potential research applications in the development of synthetic routes and manufacturing of pharmacologically active molecules.
Environmental Impact and Toxicology
Research on chlorophenoxy compounds, such as 2,4-D, has been extensive, focusing on their environmental impact and potential health risks. For instance, a systematic review assessed the carcinogenic outcomes and mechanisms of exposure to 2,4-D, highlighting the controversies and regulatory perspectives surrounding these compounds (K. Stackelberg, 2013). This indicates the importance of understanding the environmental fate, toxicology, and health implications of related compounds, which could be relevant for the research applications of "4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride".
Pharmacology and Drug Development
Arylpiperazine derivatives, which share structural similarities with the compound , have been studied for their pharmacological properties, including their role in the treatment of various conditions such as depression, psychosis, and anxiety. The metabolism, including N-dealkylation processes of these derivatives, has been a focus of research, indicating the importance of understanding the pharmacokinetics and pharmacodynamics for drug development (S. Caccia, 2007).
Mechanism of Action
Pharmacokinetics
chemical properties , route of administration , and the individual’s physiological characteristics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of SB-408124. These factors can include the individual’s health status , diet , lifestyle , and concurrent medications . Additionally, factors such as temperature , humidity , and light exposure can affect the stability of the compound .
Properties
IUPAC Name |
4-[2-(4-butan-2-yl-2-chlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c1-3-13(2)15-4-5-17(16(18)12-15)20-11-8-14-6-9-19-10-7-14;/h4-5,12-14,19H,3,6-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSZRGLUICHENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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